molecular formula C25H27ClN4 B15112840 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15112840
M. Wt: 419.0 g/mol
InChI Key: RAPBYPJVGVBJQO-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials, such as 4-chlorobenzaldehyde, tert-butyl acetoacetate, and phenylethylamine, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline production .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C25H27ClN4

Molecular Weight

419.0 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C25H27ClN4/c1-17-23(19-10-12-20(26)13-11-19)24-28-21(25(2,3)4)16-22(30(24)29-17)27-15-14-18-8-6-5-7-9-18/h5-13,16,27H,14-15H2,1-4H3

InChI Key

RAPBYPJVGVBJQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCCC4=CC=CC=C4

Origin of Product

United States

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